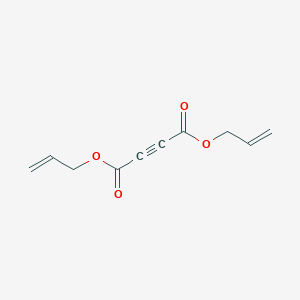

Bis(prop-2-enyl) but-2-ynedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(prop-2-enyl) but-2-ynedioate, also known as divinyl adipate, is a chemical compound that is commonly used in scientific research for its unique properties. It is a colorless liquid that is soluble in organic solvents and is commonly used as a crosslinking agent in polymerization reactions.

Mécanisme D'action

The mechanism of action of bis(prop-2-enyl) but-2-ynedioate is related to its ability to crosslink polymer chains. The chemical compound contains two vinyl groups that can react with polymer chains to form covalent bonds. This crosslinking reaction results in the formation of a three-dimensional network of polymer chains, which improves the mechanical properties and stability of the material.

Effets Biochimiques Et Physiologiques

Bis(prop-2-enyl) but-2-ynedioate has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-hazardous to human health and the environment. However, it is important to handle the chemical compound with care, as it can be harmful if ingested or inhaled.

Avantages Et Limitations Des Expériences En Laboratoire

Bis(prop-2-enyl) but-2-ynedioate has several advantages for lab experiments. It is a versatile crosslinking agent that can be used in the synthesis of various polymers and materials. It is also easy to handle and store, making it a convenient choice for researchers. However, there are some limitations to its use. The crosslinking reaction can be slow and may require the use of a catalyst or elevated temperatures to proceed. Additionally, the reaction may not be suitable for certain types of polymers or materials.

Orientations Futures

There are several future directions for the use of bis(prop-2-enyl) but-2-ynedioate in scientific research. One potential application is in the development of new biomaterials for medical applications. The chemical compound could be used to improve the mechanical properties and stability of biodegradable polymers, making them more suitable for use in medical implants and devices. Additionally, bis(prop-2-enyl) but-2-ynedioate could be used in the development of new adhesives and coatings for use in the aerospace and automotive industries. Further research is needed to explore these potential applications and to optimize the synthesis and use of bis(prop-2-enyl) but-2-ynedioate in various scientific fields.

Conclusion:

Bis(prop-2-enyl) but-2-ynedioate is a versatile crosslinking agent that has been widely used in scientific research for its unique properties. It is easy to synthesize and handle, making it a convenient choice for researchers. Its ability to improve the mechanical properties and stability of polymers and materials has led to its use in a variety of applications, including the production of adhesives, coatings, and biomaterials. Further research is needed to explore the potential applications of bis(prop-2-enyl) but-2-ynedioate and to optimize its use in various scientific fields.

Méthodes De Synthèse

Bis(prop-2-enyl) but-2-ynedioate can be synthesized through the reaction of adipic acid with Bis(prop-2-enyl) but-2-ynedioate ether and sulfuric acid. The reaction proceeds through an esterification reaction, resulting in the formation of the desired compound. This synthesis method has been widely used in scientific research and has been proven to be effective in producing high-quality bis(prop-2-enyl) but-2-ynedioate.

Applications De Recherche Scientifique

Bis(prop-2-enyl) but-2-ynedioate is commonly used in scientific research for its unique properties as a crosslinking agent. It has been used in the synthesis of various polymers, including polyurethanes, polyesters, and polyamides. It has also been used in the production of adhesives, coatings, and elastomers. The chemical compound has been found to improve the mechanical properties and stability of these materials, making them more durable and resistant to wear and tear.

Propriétés

Numéro CAS |

14447-07-5 |

|---|---|

Nom du produit |

Bis(prop-2-enyl) but-2-ynedioate |

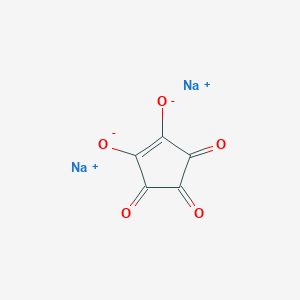

Formule moléculaire |

C10H10O4 |

Poids moléculaire |

194.18 g/mol |

Nom IUPAC |

bis(prop-2-enyl) but-2-ynedioate |

InChI |

InChI=1S/C10H10O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-4H,1-2,7-8H2 |

Clé InChI |

UZKKDEAYCFAVIV-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)C#CC(=O)OCC=C |

SMILES canonique |

C=CCOC(=O)C#CC(=O)OCC=C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol](/img/structure/B75963.png)

![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate](/img/structure/B75976.png)